molecular formula C41H30N2O B14302290 2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one CAS No. 112305-65-4

2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one

Cat. No.: B14302290
CAS No.: 112305-65-4
M. Wt: 566.7 g/mol
InChI Key: QYEQTNKIJPOVHR-UHFFFAOYSA-N
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Description

2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by its imidazolidinone core, which is substituted with diphenylmethylidene groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylmethanone with an imidazolidinone derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the phenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic reagents such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylmethanone derivatives, while reduction could produce diphenylmethanol derivatives.

Scientific Research Applications

2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one exerts its effects is primarily through its interaction with molecular targets. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene
  • 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene

Uniqueness

2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one is unique due to its imidazolidinone core and the presence of diphenylmethylidene groups. This structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

112305-65-4

Molecular Formula

C41H30N2O

Molecular Weight

566.7 g/mol

IUPAC Name

2,5-dibenzhydrylidene-1,3-diphenylimidazolidin-4-one

InChI

InChI=1S/C41H30N2O/c44-41-39(37(31-19-7-1-8-20-31)32-21-9-2-10-22-32)42(35-27-15-5-16-28-35)40(43(41)36-29-17-6-18-30-36)38(33-23-11-3-12-24-33)34-25-13-4-14-26-34/h1-30H

InChI Key

QYEQTNKIJPOVHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(=O)N(C(=C(C3=CC=CC=C3)C4=CC=CC=C4)N2C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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